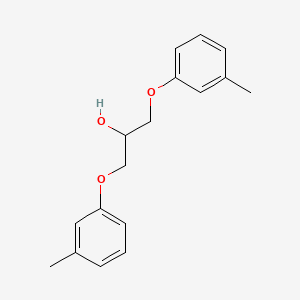
2-Propanol, 1,3-bis(3-methylphenoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1,3-bis(3-methylphenoxy)- is an organic compound with the molecular formula C17H20O3 It is a derivative of propanol and is characterized by the presence of two 3-methylphenoxy groups attached to the propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis(3-methylphenoxy)- typically involves the reaction of 3-methylphenol (m-cresol) with 1,3-dichloropropane in the presence of a base such as potassium hydroxide (KOH). The reaction is carried out under reflux conditions, with the temperature maintained between 95-100°C. The reaction mixture is stirred and heated to ensure complete reaction, and the product is then purified through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Propanol, 1,3-bis(3-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.
科学的研究の応用
2-Propanol, 1,3-bis(3-methylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
作用機序
The mechanism of action of 2-Propanol, 1,3-bis(3-methylphenoxy)- involves its interaction with specific molecular targets. The phenoxy groups can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological responses .
類似化合物との比較
Similar Compounds
2-Propanol, 1,3-bis(2-methylphenoxy)-: Similar in structure but with the phenoxy groups attached at different positions.
1-(3-methylphenoxy)-3-[(3-phenylpropyl)amino]-2-propanol hydrochloride: A related compound with additional functional groups.
Uniqueness
2-Propanol, 1,3-bis(3-methylphenoxy)- is unique due to its specific substitution pattern and the presence of two phenoxy groups.
特性
CAS番号 |
14569-61-0 |
|---|---|
分子式 |
C17H20O3 |
分子量 |
272.34 g/mol |
IUPAC名 |
1,3-bis(3-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C17H20O3/c1-13-5-3-7-16(9-13)19-11-15(18)12-20-17-8-4-6-14(2)10-17/h3-10,15,18H,11-12H2,1-2H3 |
InChIキー |
OMCSFPIGGXISKT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)OCC(COC2=CC=CC(=C2)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


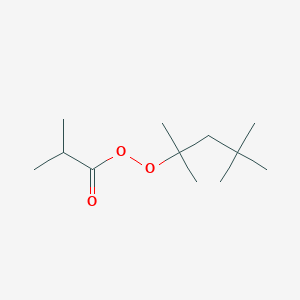

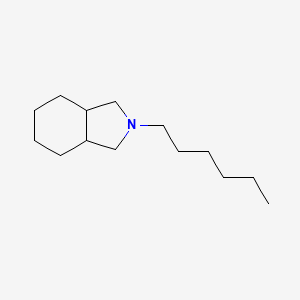
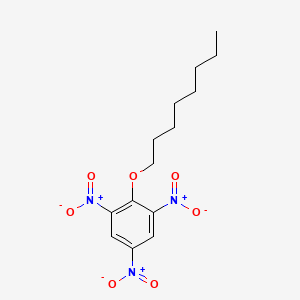

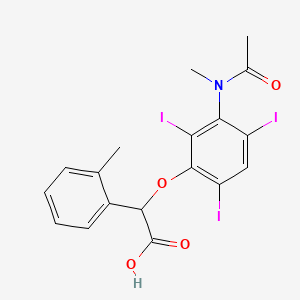
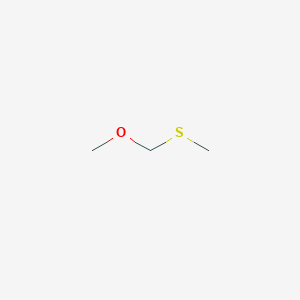
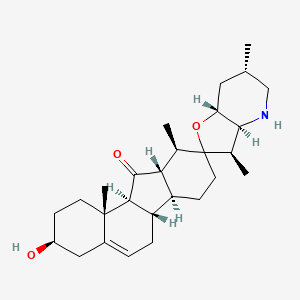
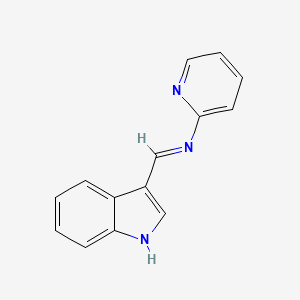
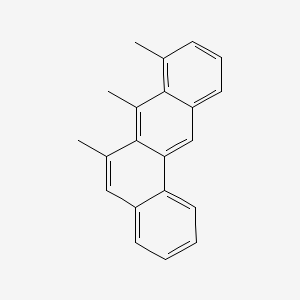
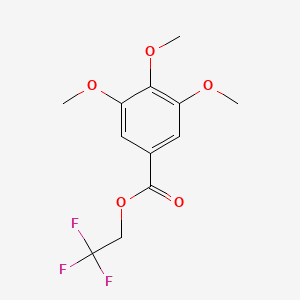
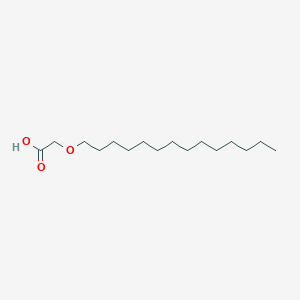
![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
